molecular formula C18H29NO2 B8182637 1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine

1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine

Cat. No.: B8182637
M. Wt: 291.4 g/mol
InChI Key: JFPLXHFVKZEXGO-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine is a complex organic compound that features a tert-butyl group, a tetrahydropyran ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. These systems offer advantages such as better control over reaction conditions and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-ethylmethanamine
  • 1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-propylmethanamine

Uniqueness

1-(3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-N-methylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the tetrahydropyran ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-tert-butyl-2-(oxan-4-ylmethoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-7-5-6-15(12-19-4)17(16)21-13-14-8-10-20-11-9-14/h5-7,14,19H,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLXHFVKZEXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CCOCC2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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